Bis(3,4-dimethylphenyl)borinic acid
Overview
Description
Bis(3,4-dimethylphenyl)borinic acid is a heterocyclic organic compound . It has a molecular weight of 238.1 and a molecular formula of C16H19BO . It is used in research and can be a reactant in palladium-catalyzed Suzuki coupling reactions .
Molecular Structure Analysis
The Bis(3,4-dimethylphenyl)borinic acid molecule contains a total of 37 atoms. There are 19 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, and 1 Boron atom . The chemical formula can be written as C16H19BO .Chemical Reactions Analysis
Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, can form complexes when treated with an amine . In boron-catalyzed amidation reactions, rapid reaction between amines and boron compounds was observed .Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, are used as reagents in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and a base. The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
- Results or Outcomes : This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
Sensing Applications
- Scientific Field : Analytical Chemistry .
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : Boronic acids have been used in diverse areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Extraction of Sugars
- Scientific Field : Biochemistry .
- Application Summary : Boronic acids, including Bis(3,4-dimethylphenyl)borinic acid, can be used as co-extractants in combination with modified Aliquat 336 for the extraction of sugars such as xylose, glucose, and fructose from aqueous solutions .
- Methods of Application : The boronic acid is used as a co-extractant in the extraction process .
- Results or Outcomes : The use of boronic acids in this way allows for the efficient extraction of sugars from aqueous solutions .
Palladium-Catalyzed Suzuki Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids can be used as reactants in palladium-catalyzed Suzuki coupling reactions .
- Methods of Application : The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
- Results or Outcomes : This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
Biological Labelling
- Scientific Field : Biochemistry .
- Application Summary : Boronic acids have been used in diverse areas ranging from biological labelling, protein manipulation and modification .
- Methods of Application : The specific methods of application can vary depending on the specific context and the type of biological molecule being labelled .
- Results or Outcomes : The use of boronic acids in this way allows for the efficient labelling of biological molecules .
Boron-Doped Diamond Electrodes
- Scientific Field : Electrochemistry .
- Application Summary : Boronic acids can be used to create boron-doped diamond electrodes, which have applications in electrochemical analysis and water treatment .
- Methods of Application : The boronic acid is used as a dopant in the fabrication of diamond electrodes .
- Results or Outcomes : Boron-doped diamond electrodes exhibit excellent electrochemical properties, including a wide potential window, low background current, and high resistance to fouling .
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bis(3,4-dimethylphenyl)borinic acid . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
bis(3,4-dimethylphenyl)borinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUJGCHAAXMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(C2=CC(=C(C=C2)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674472 | |
Record name | Bis(3,4-dimethylphenyl)borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,4-dimethylphenyl)borinic acid | |
CAS RN |
1072946-23-6 | |
Record name | B,B-Bis(3,4-dimethylphenyl)borinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(3,4-dimethylphenyl)borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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